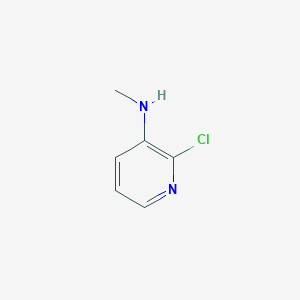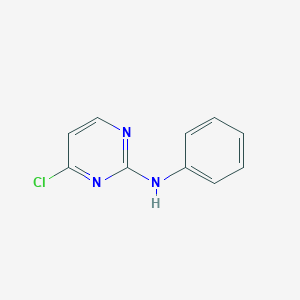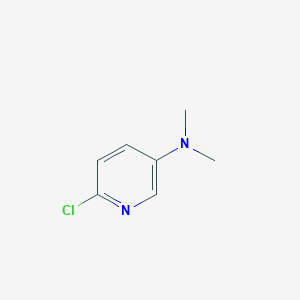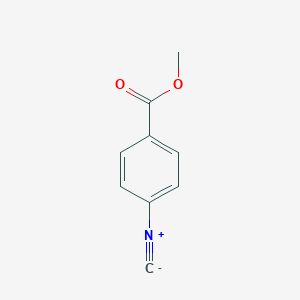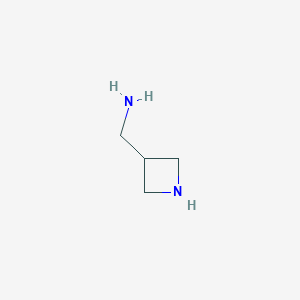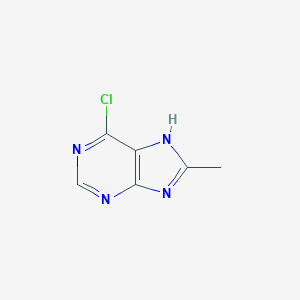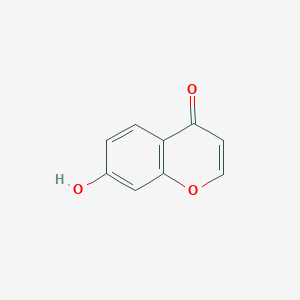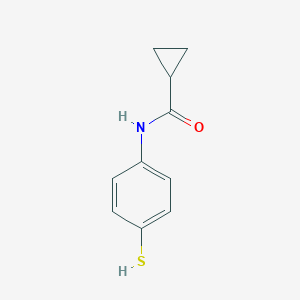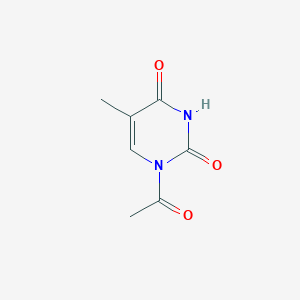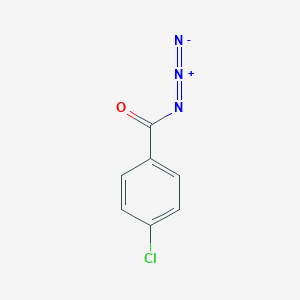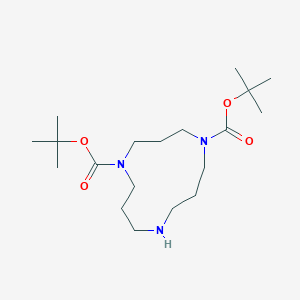
bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, also known as BDT, is a chemical compound that belongs to the family of macrocyclic ligands. It has been extensively studied in the field of coordination chemistry due to its ability to form stable complexes with metal ions.
Aplicaciones Científicas De Investigación
Biochemical Properties and Antineoplastic Features
- Study 1 : Research into derivatives of bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate shows potential in the development of antineoplastic agents. N,N'-Bis[(3-hydroxy-4-pyron-2-yl)methyl]-N,N'-dimethylethylendiamine and 4,10-bis[(3-hydroxy-4-pyron-2-yl)methyl]-1,7-dimethyl-1,4,7,10-tetraazacyclododecane were synthesized and characterized, with studies indicating their ability to alter chromatin structure and induce covalent binding of genomic DNA with proteins. This suggests a role in antiproliferative activities (Amatori et al., 2012).
Applications in Organometallic Chemistry
- Study 2 : In organometallic chemistry, derivatives of bis(1,1-diMethylethyl) compounds have been used to create complexes with strong bidentate Lewis acids. These acids, derived from 2,2‘-(1,3-butadiyne-1,4-diyl)bis[6-(1,1-dimethylethyl)-4-methylphenol], exhibit potential for forming crystalline adducts and have implications in molecular recognition and binding studies (Saied et al., 1998).
Ligand Synthesis and Catalysis
- Study 3 : The compound has been instrumental in the synthesis of complex ligands. For example, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane provided insights into bis(alkylating) reagents and their intermolecular pathways, which are crucial for creating specific molecular structures for catalysis and other applications (Medina-Molner et al., 2007).
Anion Binding and Fluorescence Studies
- Study 4 : Derivatives of bis(1,1-diMethylethyl) have been used in the study of anion binding. A macrocyclic ligand, with a structure related to bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, exhibited the ability to bind anions like fluoride, chloride, and acetate, showing changes in fluorescence upon binding. This has implications in sensing and detection technologies (Formica et al., 2010).
Catalytic Decomposition and Kinetics
- Study 5 : Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate-related compounds have been examined in the context of their role in the catalytic decomposition of hydrogen peroxide. These studies contribute to understanding the kinetics and mechanism of catalytic processes involving iron(II) complexes, which are relevant in various industrial and chemical applications (Zhang et al., 1999).
Propiedades
IUPAC Name |
ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZOHTBLIFUGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

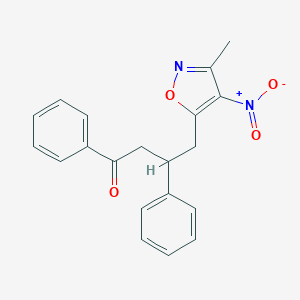
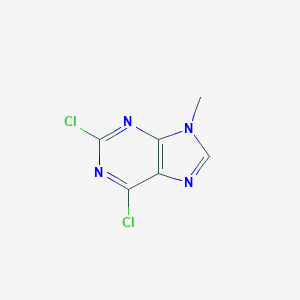
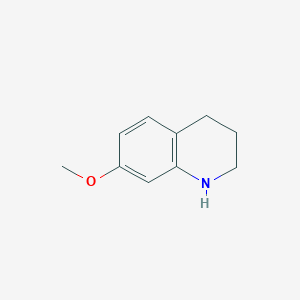
![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
